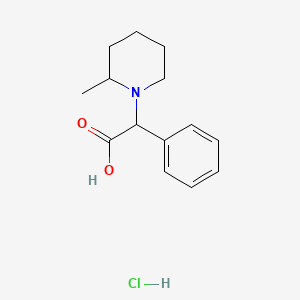

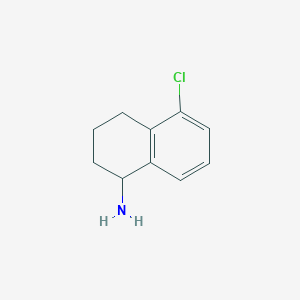

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

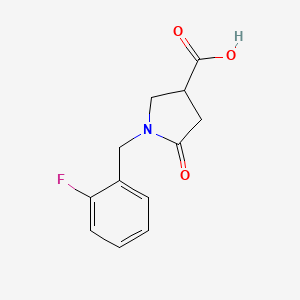

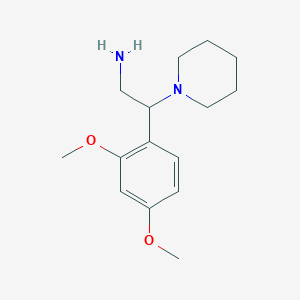

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular weight of 218.13 . It is also known as 5-chloro-1,2,3,4-tetrahydro-1-naphthalenylamine hydrochloride .

Molecular Structure Analysis

The InChI code for 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is1S/C10H12ClN.ClH/c11-9-5-1-4-8-7 (9)3-2-6-10 (8)12;/h1,4-5,10H,2-3,6,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a solid at room temperature . . The compound’s InChI key isROFGJRAIZDETPN-UHFFFAOYSA-N .

Applications De Recherche Scientifique

-

- Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application : The synthesis of these derivatives involves various chemical reactions .

- Results or Outcomes : Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

-

5-Chloro-2-pentanone and its derivatives :

- Application Summary : 5-Chloro-2-pentanone (5C2P) and its derivatives are widely utilized in the pharmaceutical and agrochemical industry .

- Methods of Application : A new catalytic approach was proposed to convert 3-acetyl-1-propanol to 5C2P using bis(trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source .

- Results or Outcomes : The yield of 5C2P reached a maximum of 97.93% in 1,2-dichloroethane at 80 °C after 2 h under the initiation of N,N-dimethylacetamide .

-

1,2,3,4-Tetrahydro-1-naphthylamine :

- Application Summary : This compound is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids .

- Methods of Application : It has been used in the preparation of new chiral phosphine-aminophosphine ligands .

- Results or Outcomes : The results of these applications are not specified in the source .

-

1,2,3,4-Tetrahydronaphthalene :

- Application Summary : It is used in coal liquefaction and as an alternative to turpentine in paints and waxes .

- Methods of Application : The application involves the use of this compound in various industrial processes .

- Results or Outcomes : The outcomes of these applications are not specified in the source .

-

- Application Summary : Benzopyrrole derivatives, also known as indole derivatives, have been found in many important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

- Methods of Application : The synthesis of these derivatives involves various chemical reactions .

- Results or Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

-

5-Chloro-2-pentanone and its derivatives :

- Application Summary : 5-Chloro-2-pentanone (5C2P) and its derivatives are widely utilized in the pharmaceutical and agrochemical industry .

- Methods of Application : A new catalytic approach was proposed to convert 3-acetyl-1-propanol to 5C2P using bis(trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source .

- Results or Outcomes : The yield of 5C2P reached a maximum of 97.93% in 1,2-dichloroethane at 80 °C after 2 h under the initiation of N,N-dimethylacetamide .

-

1,2,3,4-Tetrahydro-1-naphthylamine :

- Application Summary : This compound is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids .

- Methods of Application : It has been used in the preparation of new chiral phosphine-aminophosphine ligands .

- Results or Outcomes : The results of these applications are not specified in the source .

-

1,2,3,4-Tetrahydronaphthalene :

- Application Summary : It is used in coal liquefaction and as an alternative to turpentine in paints and waxes .

- Methods of Application : The application involves the use of this compound in various industrial processes .

- Results or Outcomes : The outcomes of these applications are not specified in the source .

Safety And Hazards

Propriétés

IUPAC Name |

5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNOKRDWQNPAID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)

![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317424.png)